molecular formula C20H36O6 B159399 19R-hydroxy-PGF1alpha CAS No. 81371-59-7

19R-hydroxy-PGF1alpha

Cat. No. B159399
CAS RN: 81371-59-7
M. Wt: 372.5 g/mol
InChI Key: JRNZEGAFLBTZDT-IRMCVWCUSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 62 bonds, including 26 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 372.5 g/mol. It has heavy atoms, aromatic rings, rotatable bonds, and hydrogen bond donors and acceptors . The Van der Waals molecular volume and topological polar surface area are also calculated .

Scientific Research Applications

Metabolism and Biological Pathways

  • 19R-hydroxy-PGF1alpha and its derivatives play a role in the metabolism of prostacyclin in various species. In rats, it's one of the metabolites identified in the metabolism of prostacyclin, indicating its involvement in prostaglandin pathways (Sun & Taylor, 1978).
  • The cytochrome P450, CYP4F8, found in human seminal vesicles, is involved in the formation of 19-hydroxy-PGF1alpha from prostaglandin endoperoxides, showing its role in prostaglandin biosynthesis (Bylund et al., 2000).

Role in Human Seminal Fluid

  • 19R-hydroxy-PGE1 and 19R-hydroxy-PGE2 are major components of human seminal fluid, suggesting a biological role in male reproductive functions. The conversion of prostaglandin endoperoxides by CYP4F8 in seminal vesicles plays a crucial role in this process (Bylund et al., 2000).

Impact on Sperm Function and Fertility

  • 19-hydroxy prostaglandin E positively influences sperm motility and penetration capacity, while 19-hydroxy PGF exhibits the opposite effect. This suggests their regulatory role in sperm function and potentially fertility (Gottlieb et al., 1988).

Relation to Sperm Quality

  • The concentration of 19-hydroxy prostaglandins in human semen is linked to sperm quality. Variations in these concentrations correlate with sperm density and motility, indicating a potential marker for assessing sperm health (Bendvold et al., 1984).

Interaction with Myometrial Tissue

  • 19-hydroxy PGE1 decreases the frequency and amplitude of contractions in human myometrial tissue in vitro, suggesting a role in female reproductive processes, possibly affecting sperm transport in the female genital tract (Gottlieb et al., 1991).

properties

IUPAC Name

7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNZEGAFLBTZDT-IRMCVWCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348017
Record name (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19R-hydroxy-PGF1alpha

CAS RN

81371-59-7
Record name (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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